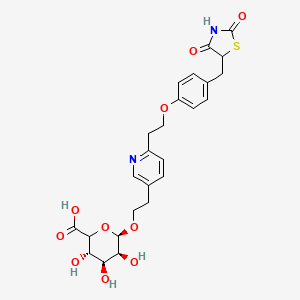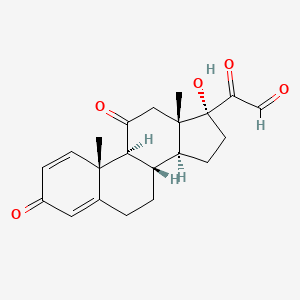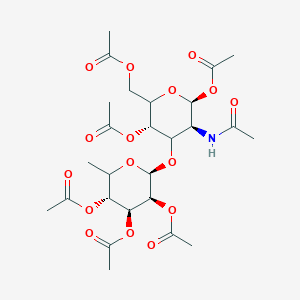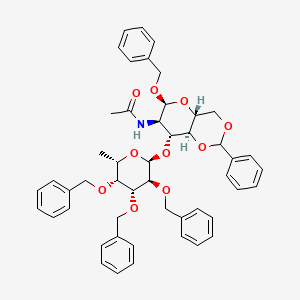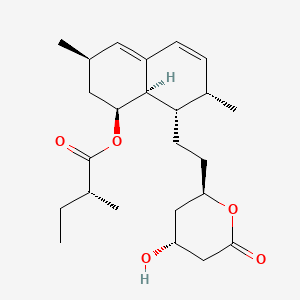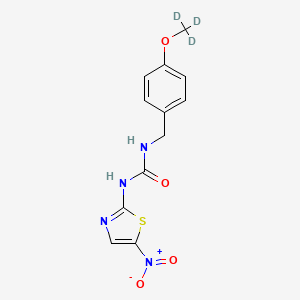
Bisphenol A beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisphenol A beta-D-Glucuronide (BPAG) is a compound that is widely used in the scientific research field. It is a water-soluble derivative of Bisphenol A (BPA), a chemical that has been used in the production of polycarbonate plastics and epoxy resins since the 1960s. BPAG is a glucuronide of BPA, which means that it has been modified with a glucuronic acid molecule. It is used in various scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
Cancer Research
Bisphenol A beta-D-Glucuronide (BPA-G) has been studied for its impact on cancer cells. Research has shown that BPA-G can alter the bioenergetics and activity of normal urothelial cells and bladder cancer cells . This suggests that BPA metabolites, including BPA-G, may not be as inactive as previously thought and could influence cancer progression.
Environmental Toxicology
In toxicology, BPA-G is used to understand the metabolic fate of BPA and its potential implications for environmental exposure . Studies have measured BPA-G levels in populations to assess exposure and the risk of developmental effects, particularly in vulnerable groups like pregnant women.
Pharmacology
BPA-G plays a role in pharmacology research by helping to elucidate the metabolic pathways of BPA detoxification . It represents a phase II conjugation product that facilitates the body’s elimination of BPA, providing insights into the pharmacokinetics of this widely used industrial chemical.
Biotechnology
In biotechnology, BPA-G is utilized to investigate the detoxification processes in organisms . It sheds light on the metabolic pathways involved in processing xenobiotic compounds, which are crucial for understanding how organisms handle synthetic chemicals.
Medical Device Safety
BPA-G is relevant in assessing the safety of medical devices. BPA is used in various medical applications, and its metabolite, BPA-G, helps in understanding the release and potential exposure from these devices .
Adipogenesis Research
Studies have indicated that BPA-G can induce adipocyte differentiation and is not simply an inactive metabolite . This has implications for understanding the obesogenic effects of BPA metabolites and their potential impact on human health.
Mechanism of Action
Target of Action
Bisphenol A beta-D-Glucuronide (BPA-G) is a major metabolite of Bisphenol A (BPA), a chemical widely used in the production of polycarbonate plastics and epoxy resins . BPA-G interacts with various targets in the body, including metabolic tissues . It has been suggested that estrogen receptors (ERs) and G protein-coupled estrogen receptor (GPER) may be involved in the action of BPA-G .
Mode of Action
BPA-G’s interaction with its targets leads to various cellular responses. Although initially considered biologically inactive due to its lack of estrogenic activity, recent studies have shown that BPA-G can induce adipogenesis . This process involves the differentiation of preadipocytes into adipocytes, or fat cells . The exact mechanism of how BPA-G interacts with its targets is still under investigation.
Biochemical Pathways
BPA-G affects several biochemical pathways. For instance, it has been reported to influence de novo fatty acid and lipid biosynthesis through increased expression of lipogenic genes, including PPAR alpha, PPAR gamma, and sterol regulatory element binding-protein (SREBP)-1c and −2 . This can contribute to conditions such as hepatic steatosis .
Pharmacokinetics
BPA is rapidly metabolized in the body to form BPA-G . Due to the widespread use of bpa in various products, exposure to bpa and consequently bpa-g is thought to be nearly continuous . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BPA-G and their impact on its bioavailability are still being studied.
Result of Action
The action of BPA-G leads to several molecular and cellular effects. In vitro studies have shown that treatment of preadipocytes with BPA-G induces a significant increase in lipid accumulation, mRNA expression of adipogenic markers, and protein levels of lipoprotein lipase (LPL), aP2, and adipsin . These changes suggest that BPA-G can promote fat accumulation and adipocyte differentiation .
Action Environment
The action, efficacy, and stability of BPA-G can be influenced by various environmental factors. For instance, the presence of other organic pollutants, as well as the physicochemical qualities of the environment, can affect the breakdown and action of BPA-G
properties
IUPAC Name |
(3R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15?,16-,17?,18?,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZOXXYQSBJDHB-PKAOKKRLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O[C@H]3C(C([C@H](C(O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bisphenol A beta-D-Glucuronide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


